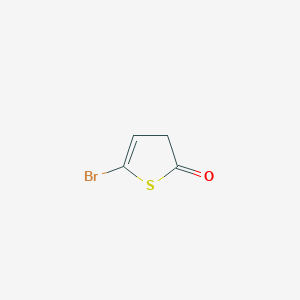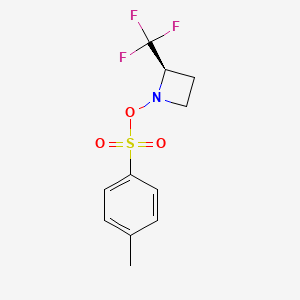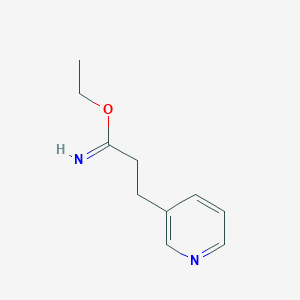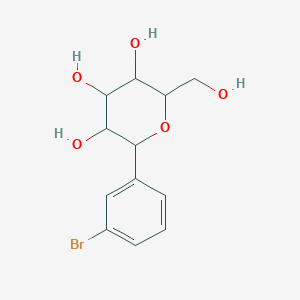
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate hexanoic acid derivative, which undergoes esterification with methoxyethanol in the presence of an acid catalyst. The resulting ester is then subjected to aminomethylation using formaldehyde and a primary amine under basic conditions. Finally, the compound is treated with trifluoroacetic acid to introduce the trifluoroacetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and pathways. For example, the aminomethyl group can interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethyl acetate: Shares the methoxyethyl group but lacks the aminomethyl and trifluoroacetic acid moieties.
3-(Aminomethyl)-5-methylhexanoic acid: Contains the aminomethyl and hexanoic acid components but lacks the methoxyethyl and trifluoroacetic acid groups.
Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetate groups but different core structures.
Uniqueness
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoroacetic acid moiety, in particular, enhances its stability and reactivity, making it a valuable compound in various scientific and industrial contexts.
Propriétés
Formule moléculaire |
C13H24F3NO5 |
|---|---|
Poids moléculaire |
331.33 g/mol |
Nom IUPAC |
2-methoxyethyl 3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H23NO3.C2HF3O2/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3;3-2(4,5)1(6)7/h9-10H,4-8,12H2,1-3H3;(H,6,7) |
Clé InChI |
WROWPCABRKCURM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)OCCOC)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)

![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
![1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12437983.png)


![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)

![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)

![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)

![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
